molecular formula C9H10ClN3 B13105384 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1956382-72-1

6-Chloro-3-isopropylimidazo[1,5-a]pyrazine

Cat. No.: B13105384
CAS No.: 1956382-72-1
M. Wt: 195.65 g/mol
InChI Key: BUURHYYYYYKEBQ-UHFFFAOYSA-N
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Description

6-Chloro-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an isopropyl group at the 3rd position on the imidazo[1,5-a]pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-isopropylpyrazine with an appropriate imidazole derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield 6-amino-3-isopropylimidazo[1,5-a]pyrazine derivatives, while oxidation reactions may produce corresponding oxides .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

Properties

CAS No.

1956382-72-1

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H10ClN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3

InChI Key

BUURHYYYYYKEBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1C=C(N=C2)Cl

Origin of Product

United States

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